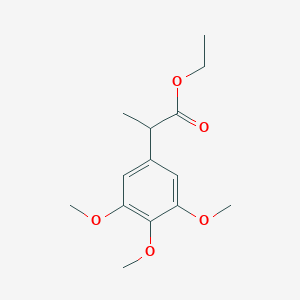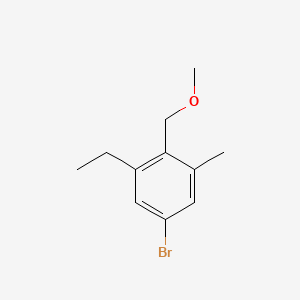![molecular formula C19H16FNO B14759487 (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is a synthetic compound belonging to the indole family Indole derivatives are significant due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction requires aryl hydrazones and involves elevated temperatures and the addition of Brønsted or Lewis acids . The specific conditions for synthesizing this compound would include the use of appropriate starting materials such as 1-ethyl-3-(4-fluorophenyl)indole and prop-2-enal, under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions to direct the substitution to the desired position.
Major Products Formed
Oxidation: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propanoic acid.
Reduction: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propan-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their inhibitory activity against enzymes like α-glucosidase.
Uniqueness
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is unique due to its specific substitution pattern and the presence of the (E)-prop-2-enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16FNO |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal |
InChI |
InChI=1S/C19H16FNO/c1-2-21-17-7-4-3-6-16(17)19(18(21)8-5-13-22)14-9-11-15(20)12-10-14/h3-13H,2H2,1H3/b8-5+ |
InChI Key |
FNOMFGNKPGJCPZ-VMPITWQZSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


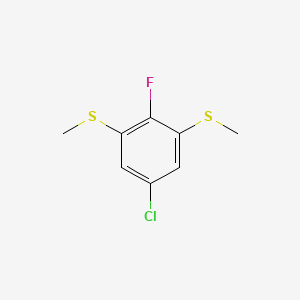
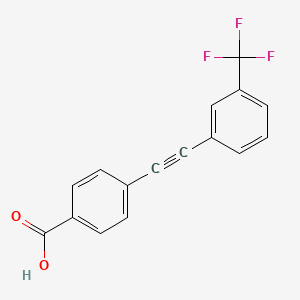

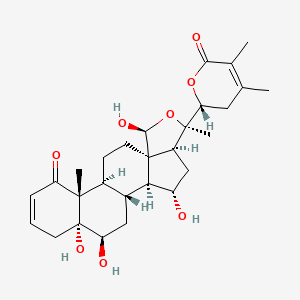
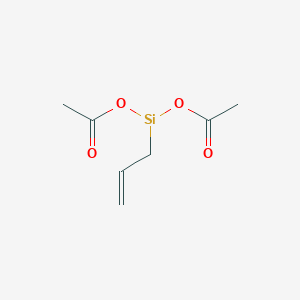



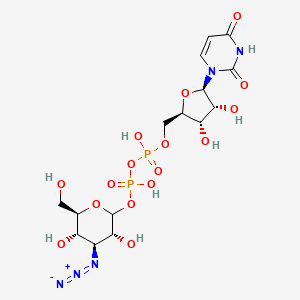
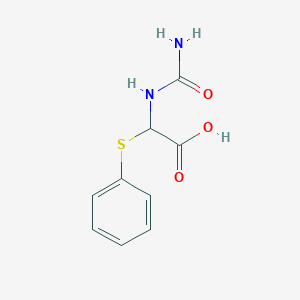

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
